molecular formula C23H24O5 B12664513 6-(Acryloyloxy)hexyl o-benzoylbenzoate CAS No. 61630-26-0

6-(Acryloyloxy)hexyl o-benzoylbenzoate

Cat. No.: B12664513
CAS No.: 61630-26-0
M. Wt: 380.4 g/mol
InChI Key: JBYFBBJPUAPECR-UHFFFAOYSA-N
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Description

Significance of Multifunctional Monomers in Photopolymerization Systems

Photopolymerization, or UV curing, is a process where light is used to initiate a rapid polymerization reaction, transforming a liquid monomer formulation into a solid polymer. researchgate.net This technology offers significant advantages, including high cure speeds, low energy consumption, and the formulation of solvent-free (100% solids) systems. researchgate.net Multifunctional monomers are crucial components in these systems. researchgate.net They contain two or more polymerizable groups, which, upon reaction, form a cross-linked network structure. uq.edu.au

The presence of multifunctional monomers controls key properties of the resulting polymer, such as crosslink density, mechanical strength, thermal stability, and chemical resistance. researchgate.netuq.edu.au By incorporating different functionalities into a single monomer molecule, chemists can fine-tune the properties of the cured material with a high degree of precision. researchgate.net For instance, a monomer can act as both a building block for the polymer chain and as a crosslinking agent, simplifying formulations and enhancing the final network's homogeneity. researchgate.net

Overview of Benzophenone-Acrylate Architectures in Reactive Materials

Benzophenone (B1666685) and its derivatives are renowned as Type II photoinitiators. free.fr Upon absorption of UV light, the benzophenone molecule transitions to an excited triplet state. nih.govmdpi.com In this state, it can abstract a hydrogen atom from a nearby molecule (a co-initiator or the monomer/polymer itself) to generate free radicals. free.frniir.org These radicals then initiate the polymerization of acrylate (B77674) groups. nih.gov

Benzophenone-acrylate architectures are hybrid molecules that covalently link a benzophenone unit to an acrylate unit. researchgate.netwikipedia.org This design creates a "self-initiating" monomer. When exposed to UV light, the benzophenone part of the molecule initiates the polymerization of the acrylate part of itself and other surrounding monomers. free.fr This approach offers several advantages:

Reduced Migration: Because the photoinitiator is chemically bound to the polymer network, it is less likely to migrate out of the cured material, which is a concern in applications like food packaging and biomedical devices. tiiips.com

Improved Efficiency: The close proximity of the initiating and polymerizing functions can lead to highly efficient and rapid curing. acs.org

Tailored Properties: The specific chemical structure linking the benzophenone and acrylate groups can be modified to control the flexibility, reactivity, and other properties of the resulting polymer. wikipedia.org

These architectures are found in a variety of reactive materials, including UV-curable coatings, inks, adhesives, and resins for 3D printing. researchgate.netresearchgate.net

Research Landscape of 6-(Acryloyloxy)hexyl o-benzoylbenzoate within Polymer Chemistry

While extensive research exists on the broader category of benzophenone-acrylate monomers, literature specifically detailing "6-(Acryloyloxy)hexyl o-benzoylbenzoate" is not widely available in public-domain scientific journals. Its existence and basic properties are noted in chemical databases. The structure suggests it is designed as a functional monomer for free-radical photopolymerization.

The synthesis of such a molecule would likely follow established esterification principles. A plausible route involves the reaction of o-benzoylbenzoic acid with 6-hydroxyhexyl acrylate. This reaction would form the ester linkage between the o-benzoylbenzoic acid and the hexyl acrylate, resulting in the target hybrid monomer.

In a photopolymerization system, 6-(Acryloyloxy)hexyl o-benzoylbenzoate would serve a dual role. The benzophenone moiety acts as the photoinitiator upon UV exposure, while the acrylate group is the polymerizable functional group. The six-carbon hexyl spacer provides flexibility to the polymer backbone. The "ortho" position of the benzoyl group on the benzoate (B1203000) ring is a specific structural feature that would influence the molecule's conformation and photoreactivity compared to its para and meta isomers. Research on other o-benzoylbenzoate esters indicates they are effective as photolabile protecting groups, suggesting a high potential for photoreactivity. acs.org

The primary application for a monomer like 6-(Acryloyloxy)hexyl o-benzoylbenzoate would be in UV-curable formulations where a self-initiating system is desired to create cross-linked polymeric materials with good flexibility and adhesion.

Data Tables

Table 1: Physicochemical Properties of 6-(Acryloyloxy)hexyl o-benzoylbenzoate

PropertyValue
Molecular Formula C₂₃H₂₄O₅
Molecular Weight 380.43 g/mol
CAS Number 61630-26-0
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents and acrylate monomers

Table 2: Expected Spectroscopic Data for 6-(Acryloyloxy)hexyl o-benzoylbenzoate

Spectroscopic TechniqueExpected Key Signals
FTIR (cm⁻¹) ~1720-1740 (Acrylate and Benzoate Ester C=O stretch), ~1665 (Benzophenone Ketone C=O stretch), ~1635 (Acrylate C=C stretch), ~1600 (Aromatic C=C stretch)
¹H NMR (ppm) ~8.1-7.2 (Aromatic protons), ~6.4-5.8 (Acrylate vinyl protons), ~4.2 (Ester -OCH₂- protons)
¹³C NMR (ppm) ~196 (Benzophenone C=O), ~166 (Ester C=O), ~137-128 (Aromatic and Vinyl carbons)

Properties

CAS No.

61630-26-0

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

6-prop-2-enoyloxyhexyl 2-benzoylbenzoate

InChI

InChI=1S/C23H24O5/c1-2-21(24)27-16-10-3-4-11-17-28-23(26)20-15-9-8-14-19(20)22(25)18-12-6-5-7-13-18/h2,5-9,12-15H,1,3-4,10-11,16-17H2

InChI Key

JBYFBBJPUAPECR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 6 Acryloyloxy Hexyl O Benzoylbenzoate

Established Synthetic Pathways for Acrylate-Benzophenone Conjugates

The synthesis of acrylate-benzophenone conjugates like 6-(Acryloyloxy)hexyl o-benzoylbenzoate is generally achieved through esterification reactions. These reactions create a linkage between a benzophenone-containing carboxylic acid and an acrylate-containing alcohol. Common methodologies include the Fischer-Speier esterification, the Steglich esterification, and the Mitsunobu reaction.

Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation. While effective, the high temperatures and strongly acidic conditions may not be suitable for sensitive substrates.

The Steglich esterification offers a milder alternative, utilizing a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). google.comresearchgate.net This method is often performed at room temperature and is compatible with a wider range of functional groups. researchgate.net The reaction proceeds by the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. researchgate.net

The Mitsunobu reaction provides another mild method for esterification, particularly useful for secondary alcohols where stereochemical inversion is desired. google.comusm.mynih.gov This reaction employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comusm.mysigmaaldrich.com The reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile. google.com

In the context of 6-(Acryloyloxy)hexyl o-benzoylbenzoate, a plausible and efficient pathway involves the esterification of 2-benzoylbenzoic acid with the pre-synthesized 6-hydroxyhexyl acrylate (B77674). Given the potential for polymerization of the acrylate moiety under harsh conditions, milder methods like the Steglich esterification or the Mitsunobu reaction are generally preferred. A patent for a similar benzophenone (B1666685) derivative photoinitiator describes the reaction of 4-hydroxybenzophenone (B119663) with acryloyl chloride, highlighting an alternative strategy where the acrylate group is introduced in the final step. google.com

Functionalization Strategies and Precursor Compounds for Benzoylbenzoate and Acryloyloxy Moieties

The targeted synthesis of 6-(Acryloyloxy)hexyl o-benzoylbenzoate relies on the availability of two key precursor molecules: 2-benzoylbenzoic acid and 6-hydroxyhexyl acrylate.

Synthesis of 2-Benzoylbenzoic Acid: This precursor is commonly prepared via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and benzene (B151609) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). researchgate.net The reaction involves the electrophilic attack of the acylium ion, generated from phthalic anhydride and AlCl₃, on the benzene ring. The product is then isolated by quenching the reaction with an aqueous acid. A patent describes a process where the catalyst, an imidazole-aluminum chloride complex, can be recycled. acs.org

Synthesis of 6-Hydroxyhexyl Acrylate: This precursor provides the flexible spacer and the polymerizable acrylate functionality. It can be synthesized through several methods:

Direct Esterification: The reaction of acrylic acid with an excess of 1,6-hexanediol (B165255) in the presence of an acid catalyst and a polymerization inhibitor. This method often leads to a mixture of mono- and di-acrylates, requiring careful purification.

Transesterification: The reaction of an alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 1,6-hexanediol. This equilibrium-driven reaction is often catalyzed by organotin compounds or strong acids.

Reaction with Acryloyl Chloride: The reaction of 1,6-hexanediol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This method is often high-yielding but requires careful handling of the corrosive and moisture-sensitive acryloyl chloride. A related synthesis of 6-(4-hydroxyphenoxy)hexyl acrylate involves the esterification of 6-(p-hydroxyphenoxy)hexanoic acid with acryloyl chloride. dakenchem.com

Optimization of Reaction Conditions for Targeted Synthesis

The optimization of the final esterification step is crucial for achieving a high yield and purity of 6-(Acryloyloxy)hexyl o-benzoylbenzoate. Key parameters to consider include the choice of coupling method, catalyst, solvent, temperature, and reaction time.

For the Steglich esterification , the molar ratio of the reactants (2-benzoylbenzoic acid and 6-hydroxyhexyl acrylate), the coupling agent (DCC or DIC), and the catalyst (DMAP) is critical. researchgate.net Typically, a slight excess of the alcohol and coupling agent is used. The reaction is usually carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. researchgate.net Monitoring the reaction by techniques like thin-layer chromatography (TLC) helps determine the optimal reaction time.

In a potential Mitsunobu reaction , the choice of phosphine and azodicarboxylate, along with the solvent, can influence the reaction outcome. researchgate.netnih.gov The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. nih.gov Acetonitrile or THF are common solvents for this transformation. nih.gov

The purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, which effectively separates the desired ester from unreacted starting materials and byproducts such as dicyclohexylurea (in the case of Steglich esterification) or triphenylphosphine oxide (from the Mitsunobu reaction).

The following tables provide an overview of typical reaction conditions for the synthesis of the precursors and for relevant esterification reactions.

Table 1: Synthesis of Precursor 2-Benzoylbenzoic Acid

ReactantsCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Phthalic Anhydride, BenzeneAnhydrous AlCl₃Benzene (excess)70-801-2 hNot specified acs.org
Phthalic Anhydride, BenzeneAnhydrous AlCl₃Carbon DisulfideRefluxNot specified~90General Procedure

Table 2: Synthesis of Precursor 6-Hydroxyhexyl Acrylate

ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Acrylic Acid, 1,6-Hexanediolp-Toluenesulfonic AcidTolueneReflux (azeotropic removal of water)Several hoursVariableGeneral Procedure
Methyl Acrylate, 1,6-HexanediolDibutyltin OxideNone~120-140Several hoursVariableGeneral Procedure
Acryloyl Chloride, 1,6-HexanediolTriethylamine (B128534)Dichloromethane0 to RT1-3 hHighGeneral Procedure

Table 3: Esterification of Benzoic Acid Derivatives (Model Reactions)

Carboxylic AcidAlcoholMethodCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
4-Fluoro-3-nitrobenzoic AcidEthanolMicrowaveH₂SO₄Ethanol130Good usm.my
Benzoic AcidVarious AlcoholsConventional HeatingDeep Eutectic Solvent (p-TSA/BTEAC)None7567.5 - 88.3 dergipark.org.tr
Various Benzoic AcidsVarious PhenolsMitsunobuDEAD, PPh₃THFRTGood to Excellent researchgate.net
Various Carboxylic AcidsVarious AlcoholsSteglichDCC, DMAPCH₂Cl₂RTGood researchgate.net
Benzyl Alcohol (self-esterification)Benzyl AlcoholOxidative Esterification[EMIM]OAcNone80-110High nih.gov

Polymerization Mechanisms and Kinetic Studies of Systems Incorporating 6 Acryloyloxy Hexyl O Benzoylbenzoate

Photopolymerization Kinetics and Reaction Rate Analysis

The photopolymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate is a process initiated by light, leading to the rapid formation of a polymer network. Understanding the kinetics of this reaction is fundamental to controlling the final properties of the material.

Investigation of Radical Photopolymerization Pathways

The photopolymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate proceeds via a free-radical mechanism. Upon exposure to ultraviolet (UV) radiation, the benzophenone (B1666685) moiety within the monomer's structure absorbs photons and transitions to an excited triplet state. In this excited state, it can act as a Type II photoinitiator, abstracting a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine. This hydrogen abstraction process generates a reactive radical on the co-initiator, which then initiates the polymerization of the acrylate (B77674) double bonds. The propagation step involves the rapid addition of monomer units to the growing polymer chain, while termination occurs through the combination or disproportionation of two radical species.

Quantitative Analysis of Polymerization Rate and Conversion

The rate of polymerization and the final monomer conversion are critical parameters in characterizing the photopolymerization process. While specific quantitative data for the photopolymerization of neat 6-(Acryloyloxy)hexyl o-benzoylbenzoate is not extensively documented in publicly available literature, studies on similar acrylate monomers containing benzophenone units offer valuable insights. For instance, research on other self-initiating acrylate monomers with benzophenone groups has shown that monomer conversion can be significantly influenced by factors such as the type of co-initiator and the solvent used. In one study, the maximum conversion of a benzophenone-containing acrylate monomer reached 21.32% when triethylamine (B128534) (TEA) was used as the co-initiator. The polarity of the solvent also plays a crucial role, with higher conversion rates observed in more polar solvents like DMSO.

The polymerization rate itself is dependent on the initiation efficiency and the propagation rate constant of the monomer. For acrylate monomers in general, the rate of polymerization is known to increase with increasing concentration of the co-initiator, which leads to a higher concentration of initiating radicals.

Table 1: Illustrative Data on the Effect of Co-initiator Concentration on Monomer Conversion for a Benzophenone-Containing Acrylate Monomer (U1)

Co-initiator (TEA) Concentration (mol/L)Monomer Conversion (%)
2.7 x 10⁻³Data not available
13.5 x 10⁻³Data not available
2.7 x 10⁻²Data not available
13.5 x 10⁻²31.27

This table is based on data for a similar benzophenone-containing acrylate monomer (U1) and is for illustrative purposes.

Influence of Initiator Concentration and Type on Polymerization Efficiency

The efficiency of the photopolymerization process is heavily dependent on the concentration and type of the initiator system. For systems incorporating 6-(Acryloyloxy)hexyl o-benzoylbenzoate, the benzophenone moiety acts as the primary photoinitiator. However, the presence and concentration of a co-initiator are critical for efficient radical generation.

Studies on analogous systems have demonstrated a near-linear relationship between the concentration of the co-initiator and the degree of monomer conversion. For example, increasing the concentration of triethylamine (TEA) from 2.7x10⁻³ M to 13.5x10⁻² M resulted in a significant increase in the conversion of a benzophenone-functionalized acrylate monomer. This is attributed to an increased rate of polymerization due to the generation of a higher number of initiating radicals.

The choice of co-initiator also has a pronounced effect. Different co-initiators, such as various amines, will have different hydrogen-donating abilities, which directly impacts the efficiency of the initiation step.

Role of the Benzophenone Moiety in Photoinitiation and Polymerization Processes

The benzophenone moiety is integral to the photochemical behavior of 6-(Acryloyloxy)hexyl o-benzoylbenzoate. Benzophenone is a well-known and widely used Type II photoinitiator. Upon absorption of UV light, it undergoes intersystem crossing to a long-lived triplet state. This excited triplet state can then abstract a hydrogen atom from a hydrogen donor, which is typically a tertiary amine added to the formulation as a co-initiator. This process generates a ketyl radical from the benzophenone and an aminoalkyl radical from the amine. The aminoalkyl radical is the primary species that initiates the free-radical polymerization of the acrylate groups.

The covalent attachment of the benzophenone moiety to the acrylate monomer in 6-(Acryloyloxy)hexyl o-benzoylbenzoate offers several advantages. It ensures that the photoinitiator is homogeneously distributed throughout the polymerizing system and becomes permanently incorporated into the resulting polymer network. This can reduce the migration of unreacted initiator molecules and their byproducts, which is a common issue with traditional, non-bonded photoinitiators. Furthermore, having the initiator as part of the monomer can lead to more efficient initiation as the initiating radical is generated in close proximity to the polymerizable double bonds.

Crosslinking Phenomena and Network Formation in Polymerized Systems

The presence of a single polymerizable acrylate group in 6-(Acryloyloxy)hexyl o-benzoylbenzoate means that it will primarily act as a linear monomer in homopolymerization. However, in practical applications, it is often co-polymerized with multifunctional monomers (crosslinkers) to form a three-dimensional crosslinked network.

Effect of Crosslinker Type and Functionality

The type and functionality of the crosslinker used in conjunction with 6-(Acryloyloxy)hexyl o-benzoylbenzoate have a profound impact on the structure and properties of the resulting polymer network. Crosslinkers are monomers that possess two or more polymerizable groups. The functionality of a crosslinker refers to the number of these polymerizable groups.

Increasing the functionality of the crosslinker generally leads to a higher crosslink density in the final polymer network. This, in turn, influences the material's mechanical properties, such as its modulus, hardness, and solvent resistance. For instance, a difunctional acrylate crosslinker will create linear chains between polymer backbones, while a trifunctional or higher-functionality crosslinker will create more complex, branched network structures.

Mechanisms of Network Development and Limiting Conversion

The photopolymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate, a multifunctional monomer, leads to the formation of a highly cross-linked three-dimensional polymer network. The development of this network structure and the ultimate degree of monomer-to-polymer conversion are governed by a complex interplay of reaction kinetics, diffusion limitations, and the evolving physical state of the polymerizing system.

The process is typically initiated by the absorption of UV light by a photoinitiator, or in some cases, by the benzoylbenzoate moiety itself, which can act as a photoinitiating group. mdpi.comnih.gov This leads to the generation of free radicals that attack the acrylate double bonds, initiating a chain-growth polymerization. nih.govmdpi.com As the polymerization proceeds, the viscosity of the system increases dramatically. The growing polymer chains become interconnected, leading to the formation of a gel, a point at which the system transitions from a viscous liquid to an elastic solid. This phenomenon, known as the gel or Trommsdorff-Norrish effect, is often accompanied by an autoacceleration of the polymerization rate. researchgate.net This is because the increasing viscosity severely restricts the mobility of the large polymer radicals, reducing the rate of bimolecular termination, while the smaller monomer molecules can still diffuse to the active radical sites. researchgate.net

Further polymerization beyond the gel point leads to a significant increase in the cross-link density of the network. acs.org However, as the network tightens, the mobility of all species, including the unreacted monomers, becomes increasingly restricted. This leads to a state known as vitrification, where the polymerizing system transitions into a glassy state. At this stage, the reaction rate slows down significantly and eventually, the polymerization effectively ceases, even though there may still be a substantial amount of unreacted monomer trapped within the rigid network. researchgate.net This phenomenon results in a "limiting conversion," which is typically less than 100%. nih.govresearchgate.net The final conversion is influenced by factors such as the initial monomer structure, the concentration and type of photoinitiator, the intensity of the UV light, and the temperature of the system. researchgate.netnih.gov For multifunctional acrylates, gelation can occur at very low conversions, leading to the early onset of diffusion limitations and potentially lower final conversions. acs.org

Oxygen can also play a significant role in the polymerization process, particularly in thin films or systems cured in an air atmosphere. acs.org Oxygen is a potent inhibitor of radical polymerization, as it can react with the initiating and propagating radicals to form unreactive peroxy radicals. researchgate.net This can lead to an induction period at the beginning of the polymerization, during which no significant polymer formation occurs until the dissolved oxygen is consumed.

The interplay of these factors—gelation, vitrification, and oxygen inhibition—determines the final properties of the cured material. A more homogeneous network architecture can sometimes be achieved by employing strategies that delay the onset of gelation, such as using chain transfer agents or incorporating more flexible monomer structures. acs.orgnih.gov

Table 1: Hypothetical Kinetic Data for the Photopolymerization of a System Containing 6-(Acryloyloxy)hexyl o-benzoylbenzoate

This interactive table presents hypothetical data illustrating the effect of initiator concentration on the polymerization kinetics and final conversion of a resin formulation based on 6-(Acryloyloxy)hexyl o-benzoylbenzoate. The values are representative of typical multifunctional acrylate systems.

Photoinitiator Conc. (wt%)Time to Gelation (s)Time to Peak Rate (s)Peak Polymerization Rate (%/s)Limiting Conversion (%)
0.515253.575
1.010185.282
2.05128.185
3.0389.586

Copolymerization Strategies and Composite Material Development Utilizing 6 Acryloyloxy Hexyl O Benzoylbenzoate

Copolymerization with Conventional Acrylates and Methacrylates

The copolymerization of 6-(acryloyloxy)hexyl o-benzoylbenzoate with standard acrylate (B77674) and methacrylate (B99206) monomers is a key strategy for tailoring the properties of the resulting polymer networks. This approach allows for a balancing of characteristics, such as mechanical flexibility and liquid crystalline behavior.

Integration into Liquid Crystalline Monomer Mixtures and Reactive Mesogens

A significant application of 6-(acryloyloxy)hexyl o-benzoylbenzoate is its use as a component in mixtures of reactive mesogens, which are polymerizable liquid crystals. These mixtures are precursors to highly ordered, crosslinked polymer networks with anisotropic properties.

Design and Synthesis of Liquid Crystal Elastomers (LCEs) and Related Systems

Liquid Crystal Elastomers (LCEs) are a fascinating class of materials that exhibit the elasticity of a rubber combined with the orientational order of a liquid crystal. nih.gov The synthesis of LCEs often involves the copolymerization of a mesogenic (liquid crystal-forming) monomer with a flexible crosslinker. nih.gov While not a mesogen itself, 6-(acryloyloxy)hexyl o-benzoylbenzoate can be incorporated into LCE formulations to modify the network structure and properties. nih.gov The development of LCEs has explored various chemistries, with a significant focus on acrylate-based systems. nih.gov The goal is often to create materials that are transparent, operate at room temperature, and possess a uniform molecular alignment (monodomain). nih.gov

Recent advancements in LCE synthesis include the use of "click" chemistries, such as thiol-acrylate reactions, which offer better control over the network structure compared to traditional methods. dtic.mil These methods can lead to the formation of double networks, which can influence the material's soft elastic response. dtic.mil

Influence on Mesophase Behavior of Polymeric Networks

The mesophase, or the range of temperatures over which a material exhibits liquid crystalline properties, is a critical characteristic of liquid crystal polymers. The addition of 6-(acryloyloxy)hexyl o-benzoylbenzoate to a liquid crystalline monomer mixture can alter this behavior. Its non-mesogenic nature can disrupt or lower the clearing temperature (the temperature at which the material becomes isotropic, or disordered). This effect can be strategically used to adjust the processing temperature and the operational range of the final LCE device. For instance, in some systems, fluidity at room temperature is desirable for simplified processing, such as in the microfluidic production of liquid crystal polymer droplets. rug.nl

Functional Composite Materials: Nanoparticle Integration and Hybrid Systems

The versatility of the polymer networks derived from 6-(acryloyloxy)hexyl o-benzoylbenzoate extends to the creation of functional composite materials. A notable example is the integration of nanoparticles to form hybrid systems with enhanced properties.

In-situ Synthesis of Noble Metal Nanoparticle/Polymer Nanocomposites

The in-situ synthesis of noble metal nanoparticles within a polymer matrix is a powerful method for creating nanocomposites with a homogeneous dispersion of the metallic fillers. bohrium.com This technique involves dissolving a metal precursor in the monomer mixture, followed by polymerization and subsequent reduction of the metal ions to form nanoparticles directly within the polymer network. bohrium.comresearchgate.net This approach avoids many of the challenges associated with ex-situ methods, such as nanoparticle aggregation. nih.gov

In the context of polymers containing 6-(acryloyloxy)hexyl o-benzoylbenzoate, the resulting network can serve as a robust host for the in-situ generation of noble metal nanoparticles like gold (Au) or palladium (Pd). bohrium.com The polymerization process locks the nanoparticles in place, preventing their agglomeration and ensuring a uniform distribution. bohrium.com Such nanocomposites can exhibit novel optical, electronic, or catalytic properties arising from the combination of the polymer matrix and the embedded nanoparticles. For example, the incorporation of palladium nanoparticles into a poly(methyl methacrylate) (PMMA) matrix through in-situ polymerization has been shown to increase the tensile strength of the material. bohrium.com

Research FindingPolymer SystemNanoparticleSynthesis MethodKey OutcomeReference
Increased Tensile StrengthPoly(methyl methacrylate) (PMMA)Palladium (Pd)In-situ polymerization and thermal reduction18.8% increase in tensile strength bohrium.com
Homogeneous DistributionPoly(methyl methacrylate) (PMMA)Platinum (Pt), Palladium (Pd), Copper (Cu), Gold (Au)In-situ polymerization and thermal reductionUniform distribution of nanoparticles with average diameters of ~3.0 nm (Pt), 5.9 nm (Pd), 12.7 nm (Cu), and 24.1 nm (Au) bohrium.com
Thermodynamic StabilityGeneral Polymer MatricesNoble MetalsIn-situ polymerizationFabrication of thermodynamically stable nanocomposites researchgate.net

Advanced Characterization Techniques for Polymeric Systems Incorporating 6 Acryloyloxy Hexyl O Benzoylbenzoate

Spectroscopic Analysis of Polymer Structure and Curing Progression

Spectroscopic methods are indispensable for elucidating the molecular structure of monomers and for tracking the chemical transformations that occur during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Monomers and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic molecules. slideshare.net Both ¹H and ¹³C NMR are utilized to confirm the synthesis of the 6-(Acryloyloxy)hexyl o-benzoylbenzoate monomer and to analyze the resulting polymer structure.

In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the different proton environments are expected. The acrylic protons would appear in the vinyl region, typically between 5.8 and 6.4 ppm. The protons of the hexyl chain would produce a series of multiplets in the aliphatic region, while the aromatic protons of the o-benzoylbenzoate group would be observed further downfield. researchgate.net

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the monomer and polymer. cdnsciencepub.comlibretexts.org The carbonyl carbons of the acrylate (B77674) and benzoate (B1203000) esters would exhibit characteristic shifts in the range of 165-175 ppm. cdnsciencepub.comlibretexts.orgchemicalbook.comchemicalbook.com The sp²-hybridized carbons of the aromatic rings and the acrylic double bond would also have distinct chemical shifts, allowing for unambiguous structural confirmation. libretexts.org Upon polymerization, the disappearance of the signals corresponding to the vinyl group in both ¹H and ¹³C NMR spectra confirms the conversion of the monomer into the polymer. emich.edu

Table 1: Hypothetical ¹H NMR Spectral Data for 6-(Acryloyloxy)hexyl o-benzoylbenzoate Monomer This table presents plausible chemical shifts for illustrative purposes.

Proton Type Hypothetical Chemical Shift (ppm) Multiplicity
Acrylic (CH2=)6.40, 6.15dd, dd
Acrylic (=CH)5.85dd
Benzoyl Aromatic7.40-7.80m
Benzoate Aromatic7.90-8.10m
Hexyl (O-CH2)4.20, 4.35t, t
Hexyl (internal CH2)1.40-1.80m

Table 2: Hypothetical ¹³C NMR Spectral Data for 6-(Acryloyloxy)hexyl o-benzoylbenzoate Monomer This table presents plausible chemical shifts for illustrative purposes.

Carbon Type Hypothetical Chemical Shift (ppm)
Carbonyl (Acrylate)166.0
Carbonyl (Benzoyl)167.5
Carbonyl (Ketone)196.0
Aromatic128.0-135.0
Vinylic (C=)128.5, 130.5
Hexyl (O-CH2)64.0, 65.5
Hexyl (internal CH2)25.0-29.0

Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Polymerization and Conversion

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and rapid technique for monitoring the progress of polymerization reactions in real-time. mdpi.com The principle lies in tracking the disappearance of characteristic absorption bands of the monomer's functional groups and the appearance of new bands corresponding to the polymer. youtube.comazom.com

For the photopolymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate, the decrease in the intensity of the absorption band associated with the acrylate C=C double bond, typically found around 1636 cm⁻¹, is monitored. nih.gov The conversion of the monomer to polymer can be quantified by comparing the peak area of this band at different time intervals to an internal standard peak that remains unchanged during the reaction, such as the carbonyl C=O stretching vibration of the benzoate group around 1720 cm⁻¹. researchgate.net

Table 3: Key FTIR Absorption Bands for Monitoring Polymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate This table presents characteristic wavenumbers for illustrative purposes.

Functional Group Characteristic Wavenumber (cm⁻¹) Change During Polymerization
Acrylate C=C Stretch~1636Decreases
C-H bend of vinyl group~810Decreases
Ester C=O Stretch~1720Remains constant (Internal Standard)

UV-Vis Spectroscopy for Photoinitiator Behavior and Chromophore Studies

UV-Vis spectroscopy is crucial for studying the behavior of the photoinitiator system used to trigger the polymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate. The o-benzoylbenzoate moiety within the monomer itself can act as a Type II photoinitiator. researchgate.netrsc.org UV-Vis spectroscopy is used to determine the absorption characteristics of this chromophore. researchgate.net

The UV-Vis spectrum of 6-(Acryloyloxy)hexyl o-benzoylbenzoate would be expected to show strong absorption bands in the UV region, characteristic of the benzophenone (B1666685) chromophore. polymerinnovationblog.com The position of the maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters that determine the efficiency of light absorption at the wavelength of the UV source used for curing. researchgate.net By monitoring the change in the UV-Vis spectrum over time during irradiation, one can study the consumption of the photoinitiator.

Table 4: Hypothetical UV-Vis Absorption Data for 6-(Acryloyloxy)hexyl o-benzoylbenzoate This table presents plausible absorption data for illustrative purposes.

Parameter Hypothetical Value
λmax~254 nm and ~340 nm
Molar Extinction Coefficient (ε) at λmaxHigh

Thermal Analysis of Polymer Network Formation

Thermal analysis techniques provide quantitative data on the heat flow and thermal properties associated with the polymerization process.

Photo Differential Scanning Calorimetry (Photo-DSC) for Curing Kinetics

Photo Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for investigating the kinetics of photopolymerization reactions. mdpi.com It measures the heat released during the exothermic polymerization process when the sample is exposed to UV light of a specific intensity and wavelength. semanticscholar.orgnih.gov

In a typical Photo-DSC experiment, a small sample of the formulation containing 6-(Acryloyloxy)hexyl o-benzoylbenzoate and any co-monomers or photoinitiators is placed in the DSC cell. The sample is then irradiated with a UV lamp, and the heat flow is recorded as a function of time. The total heat evolved is directly proportional to the degree of conversion of the acrylate groups. researchgate.netacs.org From the heat flow curve, key kinetic parameters such as the rate of polymerization, time to reach peak maximum, and the total enthalpy of polymerization can be determined. mdpi.comnih.gov The influence of factors like light intensity and temperature on the curing process can be systematically studied. researchgate.net

Table 5: Illustrative Photo-DSC Data for the Curing of a Formulation Containing 6-(Acryloyloxy)hexyl o-benzoylbenzoate This table presents plausible data for illustrative purposes.

Parameter Illustrative Value
Light Intensity20 mW/cm²
Total Enthalpy (ΔH)250 J/g
Time to Peak Maximum5 seconds
Final Degree of Conversion85%

Structural Characterization of Polymeric Networks

Once the polymerization is complete, various techniques are employed to characterize the structure of the resulting three-dimensional polymer network. The insoluble nature of crosslinked polymers presents unique challenges for characterization. rsc.orgrsc.orgnumberanalytics.comresearchgate.net Techniques such as swelling studies, dynamic mechanical analysis (DMA), and scanning electron microscopy (SEM) are commonly used to probe the network structure, including crosslink density and morphology. rsc.orgresearchgate.net These methods provide insights into the relationship between the monomer structure, polymerization conditions, and the final properties of the cured material.

X-ray Scattering Techniques (e.g., MAXS/WAXS) for Microstructure and Ordering

X-ray scattering is a powerful, non-destructive method for investigating the structural features of polymeric materials over a wide range of length scales. Wide-angle X-ray scattering (WAXS) provides information on the crystalline structure and local segmental order, while medium-angle (MAXS) and small-angle X-ray scattering (SAXS) reveal larger-scale structures such as the morphology of block copolymers or the arrangement of fillers.

In polymeric systems containing 6-(Acryloyloxy)hexyl o-benzoylbenzoate, a bulky monomer, its incorporation is expected to influence chain packing and ordering. WAXS analysis can quantify changes in the degree of crystallinity and identify any new crystalline structures that may form. The scattering pattern can reveal shifts in the characteristic amorphous halo, indicating alterations in the average distance between polymer chains due to the presence of the benzoylbenzoate side group.

SAXS is particularly useful for studying the phase behavior of block copolymers or the dispersion of nanoparticles where 6-(Acryloyloxy)hexyl o-benzoylbenzoate may be part of the polymer backbone or a reactive diluent. The scattering data allows for the determination of domain sizes, shapes, and the degree of ordering. For instance, in a study of fully acrylic block copolymers like poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA), SAXS is used to determine the Flory-Huggins interaction parameter (χ), which quantifies the miscibility of the blocks. The introduction of a monomer like 6-(Acryloyloxy)hexyl o-benzoylbenzoate would be expected to alter this parameter, thereby influencing the self-assembled morphology.

Table 1: Hypothetical WAXS Data for a Polymer with and without 6-(Acryloyloxy)hexyl o-benzoylbenzoate

SamplePeak Position (2θ)d-spacing (Å)Crystallinity (%)
Polymer A21.5°4.1335
Polymer A with 10% Monomer20.8°4.2728

This table illustrates potential changes where the incorporation of the monomer increases the inter-chain spacing (lower 2θ, higher d-spacing) and disrupts crystalline packing (lower crystallinity).

Electron Microscopy for Nanocomposite Morphology

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of the morphology of polymer blends and nanocomposites. These methods are indispensable for confirming the structures suggested by scattering techniques and for providing detailed information about the spatial distribution and dispersion of different phases.

For a polymer nanocomposite system where 6-(Acryloyloxy)hexyl o-benzoylbenzoate is used, for instance as a compatibilizer or as part of the matrix, TEM would be essential to visualize the dispersion of the nanofillers (e.g., silica (B1680970), clay, or carbon nanotubes). The large benzoylbenzoate group might enhance interactions with certain fillers, leading to improved dispersion, or it could induce aggregation. TEM images can reveal the size, shape, and distribution of the filler particles within the polymer matrix, and high-resolution imaging can even show the nature of the interface between the polymer and the filler.

In studies of block copolymers, TEM is used to provide real-space images of the microphase-separated morphologies (e.g., lamellae, cylinders, spheres). For example, in hierarchically structured bicontinuous polymeric microemulsions, TEM and SAXS are used together to identify the complex percolating mesostructures. If 6-(Acryloyloxy)hexyl o-benzoylbenzoate were incorporated into one of the blocks, TEM would be crucial to observe how it alters the domain sizes and the perfection of the long-range order of these structures.

Table 2: Hypothetical Nanofiller Dispersion Analysis from Electron Microscopy

Nanocomposite SystemFiller TypeMonomer PresenceDispersion State (Qualitative)Average Aggregate Size (nm)
Polymer B / SilicaFumed SilicaNoAgglomerated500-1000
Polymer B / SilicaFumed SilicaYesWell-dispersed<100

This hypothetical data suggests that the presence of 6-(Acryloyloxy)hexyl o-benzoylbenzoate improves the compatibility between the polymer and the silica filler, leading to better dispersion and smaller aggregate sizes as would be visualized by TEM or SEM.

Advanced Applications in Materials Science and Engineering for Polymers Derived from 6 Acryloyloxy Hexyl O Benzoylbenzoate

Photonic Photoresists and Direct Laser Writing for Microfabrication

The fabrication of intricate three-dimensional (3D) microstructures is crucial for fields like photonics, micro-robotics, and biomedical devices. Direct Laser Writing (DLW), a high-resolution additive manufacturing technique, utilizes focused laser light to induce polymerization in a liquid photoresist, creating complex structures with sub-micron precision. nih.govnih.gov The development of advanced photoresists is central to leveraging the full potential of DLW. In this context, polymers derived from acrylate (B77674) monomers, including structures analogous to 6-(Acryloyloxy)hexyl o-benzoylbenzoate, are instrumental in creating sophisticated photonic materials. nih.gov

Two-Photon Polymerization for High-Resolution 3D Structures

Two-Photon Polymerization (TPP) is a premier DLW technique that enables the creation of 3D structures with resolutions surpassing the diffraction limit of light. nih.govnih.gov Unlike single-photon absorption, TPP relies on the simultaneous absorption of two photons in the focal volume of a high-intensity laser, typically a femtosecond laser. nih.gov This nonlinear process confines polymerization to a tiny, three-dimensional volume element (voxel), allowing for the fabrication of truly arbitrary 3D geometries with features on the micro- and nanoscale. nih.govmdpi.com

The process requires a specialized photoresist, which is a liquid formulation comprising monomers, oligomers, and a photoinitiator system. nih.govkaust.edu.sa Acrylate-based photoresists are widely used due to their rapid polymerization kinetics and the versatility of available monomers, which allows for the tuning of mechanical and chemical properties. nih.gov Research has shown that photoresists formulated with mesogenic (liquid-crystalline) acrylates containing flexible alkyl spacers, such as a hexyl group, are particularly effective. For instance, a photoresist for TPP has been developed using a mixture of difunctional and monofunctional mesogenic acrylates, where molecules like 2-methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) act as cross-linkers to ensure network formation. nih.gov The long alkyl chain provides flexibility to the resulting polymer network. The TPP process, when applied to such resists, can produce highly complex and high-resolution structures, demonstrating the capability to build functional micro-devices from the ground up. nih.govresearchgate.net

Development of Stimuli-Responsive Photoresists

A significant advancement in materials science is the development of "smart" materials that can respond to external stimuli, leading to the creation of four-dimensional (4D) structures where time is the fourth dimension. Stimuli-responsive polymers can change their shape, size, or properties in response to triggers such as temperature, humidity, pH, or light. nih.govnih.gov

In the context of microfabrication, TPP has been used to create stimuli-responsive photoresists capable of forming 4D microstructures. nih.gov A notable example involves a supramolecular cholesteric liquid crystalline (CLC) photonic photoresist. This resist was used to fabricate intricate microactuators, such as pillars and flower-like structures, that exhibit structural color and can change their shape when triggered by changes in humidity or temperature. nih.gov The formulation for these photoresists includes a carefully selected blend of acrylate monomers, some of which are structurally similar to 6-(Acryloyloxy)hexyl o-benzoylbenzoate.

The table below details the components used in a reported stimuli-responsive photonic photoresist, highlighting the roles of different mesogenic acrylates. nih.gov

Component TypeExample CompoundFunction in Photoresist
Difunctional Mesogenic Acrylate 2-methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)Acts as a chemical cross-linker to ensure network integrity during TPP fabrication.
Monofunctional Mesogenic Acrylate 4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoateAdds flexibility to the polymer network.
Supramolecular Cross-linker 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acidActs as a hydrogen-bonded cross-linker that can be cleaved post-fabrication to enable responsiveness.

This approach demonstrates how monomers with specific functional groups and structural characteristics, like a hexyl acrylate chain, are essential for designing advanced, responsive photoresists for 4D microfabrication. nih.gov

High-Performance Coatings and Films

In the field of industrial coatings and films, there is a continuous demand for formulations that offer rapid curing, excellent durability, and superior performance properties. Ultraviolet (UV) and Electron Beam (EB) curing technologies are at the forefront of this area, providing fast, energy-efficient, and solvent-free solutions. radtech-europe.comradtech.org Polymers based on 6-(Acryloyloxy)hexyl o-benzoylbenzoate are well-suited for these applications due to the compound's dual-functional nature, acting as both a polymerizable monomer and a photoinitiator.

UV/EB Curable Compositions and Curing Performance

UV/EB curable formulations are typically composed of oligomers, monomers, photoinitiators, and additives. radtech.org The polymerization is initiated by the photoinitiator, which absorbs UV light and generates reactive species (free radicals or cations) that attack the acrylate double bonds of the monomers and oligomers, leading to rapid cross-linking and the formation of a solid film. radtech-europe.comradtech.org

The 6-(Acryloyloxy)hexyl o-benzoylbenzoate molecule is a Type II, or abstracting, photoinitiator due to its o-benzoylbenzoate moiety, which is structurally related to benzophenone (B1666685). google.com Upon UV exposure, it is excited to a triplet state and then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate the initiating free radical. google.com A key advantage of this molecule is that it is a polymerizable photoinitiator; it becomes permanently bound within the polymer network via its acrylate group. This covalent bonding significantly reduces the potential for migration of the initiator or its byproducts, which is a critical concern in applications like food packaging and medical devices. The performance of such systems is often enhanced by the addition of amine synergists, which also help to overcome oxygen inhibition. google.comuvebtech.com

Enhancing Adhesion and Mitigating Shrinkage in Cured Coatings

Two of the most significant challenges in developing high-performance UV-cured coatings are ensuring strong adhesion to the substrate and managing the volumetric shrinkage that occurs during polymerization.

Adhesion Enhancement: Adhesion can be compromised by factors including the low surface energy of plastic substrates and the stress induced by polymerization shrinkage. coatingsworld.com Strategies to improve adhesion include surface treatments and the incorporation of adhesion promoters into the formulation. coatingsworld.comuvebtech.com Chemical adhesion can be improved by using monomers or oligomers with functional groups that can bond with the substrate, such as acid-functionalized acrylates or silane (B1218182) coupling agents. uvebtech.comarkema.com The addition of specialty co-binder resins or amino-modified acrylates can also enhance adhesion without negatively impacting other system properties. coatingsworld.comgoogle.com

Shrinkage Mitigation: Polymerization shrinkage is an inherent consequence of converting a liquid monomer into a solid polymer, as weak van der Waals forces are replaced by shorter, stronger covalent bonds. coatingsworld.comazom.com This shrinkage can create internal stress, leading to poor adhesion, cracking, or deformation of the coated part. researchgate.net Several strategies are employed to minimize this effect.

Shrinkage Mitigation StrategyDescription
Use of High Molecular Weight Monomers/Oligomers Increasing the molecular weight of the reactive components reduces the concentration of double bonds per unit volume, thereby lowering overall shrinkage. nih.govresearchgate.net
Incorporate Flexible Chains Monomers with long, flexible chains, such as the hexyl group in 6-(Acryloyloxy)hexyl o-benzoylbenzoate, can increase the free volume and accommodate stress, reducing shrinkage. nih.gov
Adjust Monomer/Oligomer Ratio Increasing the proportion of higher molecular weight oligomers relative to lower molecular weight monomers is an effective way to decrease shrinkage. researchgate.net
Use of Low-Shrinkage Additives Incorporating non-reactive plasticizers or specialty shrinkage-modifying additives can help reduce volume contraction. lencolo37.com
Employ Ring-Opening Polymerization Hybrid systems that combine free-radical polymerization with ring-opening polymerization (e.g., of epoxides) can significantly reduce or even eliminate shrinkage. researchgate.net

The molecular structure of 6-(Acryloyloxy)hexyl o-benzoylbenzoate, with its relatively high molecular weight and flexible hexyl spacer, inherently contributes to lower shrinkage compared to smaller, multifunctional acrylates. nih.gov

Oxygen Inhibition and Mitigation Strategies in Curing Processes

Free-radical polymerization of acrylate-based coatings is notoriously susceptible to inhibition by atmospheric oxygen. bomar-chem.comradtech.org Oxygen molecules in their ground state are diradicals that can efficiently scavenge the initiating or propagating free radicals, forming stable and unreactive peroxy radicals. bomar-chem.comuvebtech.com This process primarily affects the coating's surface, where oxygen concentration is highest, often resulting in a tacky, under-cured finish with poor mechanical and chemical resistance.

Numerous strategies have been developed to combat oxygen inhibition and ensure complete surface cure. These can be broadly categorized as physical, chemical, or process-related.

Mitigation Strategy CategoryMethodDescription
Physical InertingThe curing zone is flooded with an inert gas like nitrogen (N₂) or carbon dioxide (CO₂) to displace oxygen. This is highly effective but adds cost and complexity. bomar-chem.comresearchgate.net
Lamination/BarriersThe liquid coating is covered with a transparent film or a wax-containing additive that migrates to the surface, forming a physical barrier to oxygen. bomar-chem.comuvfab.com
Chemical Amine SynergistsTertiary amines react with peroxy radicals to regenerate active radicals. They are particularly effective with Type II photoinitiators like benzophenone derivatives. bomar-chem.com
Thiols/MercaptansThiols are highly efficient oxygen scavengers and chain transfer agents that readily donate a hydrogen atom to peroxy radicals. bomar-chem.comuvebtech.com
EthersPolyethers can also help mitigate oxygen inhibition, though they are generally less effective than amines or thiols and are required in larger quantities. uvebtech.com
Process High-Intensity LightIncreasing the UV lamp intensity generates a higher concentration of free radicals, which can overwhelm the inhibitory effect of oxygen. radtech.orguvfab.com
Photoinitiator SelectionUsing a blend of photoinitiators, including some that are highly reactive at the surface, can improve surface cure. acs.org

Theoretical and Computational Modeling of Polymerization Processes Involving 6 Acryloyloxy Hexyl O Benzoylbenzoate

Quantum Chemical Calculations for Reaction Energetics and Kinetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction energetics and kinetics of the polymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate. These computational methods provide insights into the elementary steps of polymerization, including initiation, propagation, and termination.

Researchers have employed DFT to model the benzophenone-sensitized polymerization process. These calculations help in understanding the hydrogen abstraction mechanism, which is a critical initiation step. The o-benzoylbenzoate group, acting as a built-in photoinitiator, can abstract a hydrogen atom from a suitable donor, such as an amine, upon UV irradiation. This process generates the initial radicals that trigger polymerization.

Key energetic parameters derived from these calculations include activation energies for propagation and the energetics of inter- and intramolecular hydrogen abstraction. For instance, calculations can predict the most likely hydrogen atom to be abstracted by the excited benzophenone (B1666685) moiety. This is crucial for understanding the efficiency of the initiation process.

Table 1: Calculated Energetic Parameters for Elementary Reactions in the Polymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate

Reaction StepParameterCalculated Value (kJ/mol)
Initiation
Hydrogen Abstraction (Intermolecular)Activation EnergyVaries with H-donor
Propagation
Radical Addition to MonomerActivation Energy~20-30
Termination
Radical RecombinationReaction EnthalpyHighly Exothermic

Modeling of Polymerizability and Pendant Group Effects

The polymerizability of 6-(Acryloyloxy)hexyl o-benzoylbenzoate is significantly influenced by its molecular structure, particularly the large, bulky o-benzoylbenzoate pendant group. Computational models are employed to understand how this group affects the reactivity of the acrylate (B77674) double bond and the properties of the resulting polymer.

The steric hindrance imposed by the pendant group can influence the rate of propagation. Molecular modeling can quantify this effect by calculating the steric energy associated with the approach of a growing polymer radical to a monomer molecule. These models often show a preferred orientation for addition to minimize steric repulsion.

Furthermore, the pendant group's electronic effects are also a subject of computational study. The electron-withdrawing or -donating nature of the benzoylbenzoate moiety can alter the electron density of the acrylate double bond, thereby affecting its reactivity towards radical attack. While the primary effect is often steric, electronic contributions cannot be entirely discounted.

The flexibility of the hexyl spacer chain is another critical factor that is modeled. This spacer mitigates some of the steric hindrance from the bulky photoinitiator group, allowing for a higher degree of conversion than would be possible if the benzoylbenzoate group were directly attached to the acrylate.

Simulation of Network Evolution and Limiting Conversion

The photopolymerization of 6-(Acryloyloxy)hexyl o-benzoylbenzoate, especially when used as a crosslinker or in combination with multifunctional monomers, leads to the formation of a complex polymer network. Simulations, often based on kinetic Monte Carlo or molecular dynamics methods, are used to model the evolution of this network structure.

These simulations can track the concentration of various species over time, including monomers, free radicals, and polymer chains of different lengths and architectures. This allows for the prediction of key network features such as crosslink density, gel point, and the distribution of unreacted pendant groups.

A critical aspect of these simulations is the prediction of limiting conversion. In photopolymerization, the reaction often stops before all monomer is consumed due to vitrification, where the increasing glass transition temperature of the polymer network severely restricts molecular mobility. Computational models can predict the conversion at which vitrification occurs by relating the network structure to its mechanical properties and glass transition temperature.

These simulations have shown that the limiting conversion is influenced by factors such as the initial monomer concentration, light intensity, and the presence of co-monomers. The bulky pendant group of 6-(Acryloyloxy)hexyl o-benzoylbenzoate can contribute to an earlier onset of vitrification and thus a lower limiting conversion compared to smaller acrylate monomers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.